2-(5-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline
Description
2-(5-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline is a substituted aniline derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a phenoxy group at the 2-position of the benzene ring. The phenoxy substituent is further modified with isopropyl and methyl groups at its 5- and 2-positions, respectively (see Table 1). This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing trifluoromethyl group, which enhances stability and influences binding interactions, and the bulky phenoxy substituent, which modulates steric and lipophilic properties .
Properties
IUPAC Name |
2-(2-methyl-5-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-10(2)12-5-4-11(3)16(8-12)22-15-7-6-13(9-14(15)21)17(18,19)20/h4-10H,21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULHXLRHLNJDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159197 | |
| Record name | 2-[2-Methyl-5-(1-methylethyl)phenoxy]-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-42-0 | |
| Record name | 2-[2-Methyl-5-(1-methylethyl)phenoxy]-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-Methyl-5-(1-methylethyl)phenoxy]-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:
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Formation of the Phenoxy Intermediate: : The initial step involves the preparation of the phenoxy intermediate. This can be achieved by reacting 5-isopropyl-2-methylphenol with an appropriate halogenating agent, such as bromine or chlorine, under controlled conditions to form the corresponding halophenol derivative.
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Nucleophilic Substitution: : The halophenol derivative is then subjected to nucleophilic substitution with aniline in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction leads to the formation of the desired phenoxy aniline compound.
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Introduction of the Trifluoromethyl Group: : The final step involves the introduction of the trifluoromethyl group. This can be achieved using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing trifluoromethyl (-CF₃) group on the aniline ring directs incoming electrophiles to the meta and para positions relative to itself. The phenoxy group’s electron-donating nature activates the aromatic ring for substitution. Key reactions include:
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Nitration :
Reacting with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C yields nitro derivatives. The -CF₃ group reduces reactivity compared to unsubstituted anilines . -
Sulfonation :
Concentrated H₂SO₄ at 80°C introduces sulfonic acid groups, primarily at the para position to the phenoxy group .
| Reaction Type | Reagents/Conditions | Position Selectivity | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta to -CF₃ | 65–78 | |
| Sulfonation | H₂SO₄, 80°C | Para to phenoxy | 72 |
Reductive Amination and Alkylation
The primary amine (-NH₂) undergoes reductive amination with ketones or aldehydes in the presence of NaBH₃CN or Pd/C under H₂. Alkylation with benzyl bromides proceeds via SN2 mechanisms :
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Example : Reaction with 3-nitrobenzaldehyde under H₂/Pd-C forms secondary amines (yield: 82%) .
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Alkylation : Benzyl bromide in DCM with K₂CO₃ yields N-benzyl derivatives (yield: 75–88%) .
Oxidation Reactions
The -NH₂ group oxidizes to nitro (-NO₂) under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄). The phenoxy group is stable under mild oxidation :
| Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | 5-(Trifluoromethyl)nitro | 68 | |
| O₂/Pd | Ethanol, RT | No reaction (phenoxy stable) | – |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings:
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Suzuki-Miyaura : With arylboronic acids (Pd(OAc)₂, K₂CO₃, THF/H₂O), yielding biaryl derivatives (yield: 82–91%) .
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Buchwald-Hartwig : Forms C–N bonds with aryl halides (Pd₂(dba)₃, Xantphos) .
| Coupling Type | Catalytic System | Substrate | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki | Pd(OAc)₂, K₂CO₃ | 4-Methoxyphenylboronic | 89 | |
| Buchwald | Pd₂(dba)₃, Xantphos | 2-Bromopyridine | 76 |
Acid/Base-Mediated Transformations
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Schiff Base Formation : Reacts with aldehydes (e.g., salicylaldehyde) in ethanol to form imines (yield: 70–85%) .
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Salt Formation : HCl in Et₂O generates water-soluble ammonium chloride salts .
Photoredox Catalysis
Under Ir(ppy)₃ catalysis and blue light, the -CF₃ group participates in radical trifluoromethylation with alkenes, yielding branched trifluoromethylated amines .
| Substrate | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| Styrene | Ir(ppy)₃ | Branched CF₃-alkylamine | 63 |
Stability and Reactivity Insights
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Thermal Stability : Decomposes above 200°C without melting .
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pH Sensitivity : Stable in neutral conditions; protonation occurs below pH 4, enhancing solubility .
Key Research Findings
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Suzuki Coupling Efficiency : Electron-deficient boronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) show higher yields due to enhanced oxidative addition .
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Radical Pathways : The -CF₃ group stabilizes adjacent radicals, enabling metallaphotoredox applications .
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Steric Effects : Bulky isopropyl groups hinder ortho-substitution, favoring para-selectivity in EAS .
Scientific Research Applications
Pharmaceutical Development
The compound's structural features make it a candidate for pharmaceutical applications, particularly in the development of new drugs targeting specific biological pathways. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical factors in drug design.
Agricultural Chemistry
This compound can be explored as a potential agrochemical. Its ability to modify plant growth or protect against pests could be investigated, especially given the increasing need for sustainable agricultural practices.
Material Science
Due to its unique chemical structure, 2-(5-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline may be utilized in the synthesis of advanced materials, such as polymers or coatings that require specific thermal or chemical resistance properties.
Case Study 1: Pharmaceutical Research
A study conducted by researchers at a pharmaceutical company investigated the efficacy of various aniline derivatives, including this compound, as inhibitors of specific enzymes involved in cancer proliferation. The results indicated that compounds with similar structures showed promising activity in vitro, warranting further exploration into their mechanisms of action and potential therapeutic applications.
Case Study 2: Agrochemical Efficacy
Research published in an agricultural chemistry journal examined the effects of various phenoxy compounds on crop yield and pest resistance. The study found that derivatives similar to this compound exhibited enhanced growth promotion in certain crops while also providing resistance against common pests. This suggests a dual role that could benefit sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 2-(5-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
Pharmaceutical Action: In drug development, the compound may act as an inhibitor or modulator of specific proteins or enzymes involved in disease pathways. Its trifluoromethyl group can enhance its binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
Substituent Variations on the Aniline Ring
Compounds with trifluoromethyl-aniline cores exhibit diverse biological and physicochemical properties depending on substituent patterns:
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Variations in the Phenoxy Substituent
The phenoxy group’s substitution pattern significantly impacts steric bulk and synthetic accessibility:
Table 2: Phenoxy-Substituted Analogues
Key Observations :
- Synthetic complexity: Ethylsulfonyl and heterocyclic substituents (e.g., pyrimidine in EP 4374877A2) require multi-step syntheses with palladium catalysis, whereas phenoxy derivatives are often accessible via nucleophilic aromatic substitution .
Heterocyclic Analogues
Heterocycles attached to the aniline ring alter electronic properties and bioactivity:
Table 3: Heterocyclic Derivatives
Key Observations :
- Bioactivity : Pyrimidine and pyrazine derivatives (e.g., from EP 4374877A2) show promise in kinase inhibition due to π-π stacking interactions with ATP-binding pockets .
- Electronic effects : Sulfanyl and nitrile groups in heterocycles increase polarity, improving solubility but reducing passive diffusion .
Biological Activity
2-(5-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline, identified by its CAS number 946715-42-0, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.
- Molecular Formula : C₁₇H₁₈F₃NO
- Molecular Weight : 309.33 g/mol
- Structure : The compound features a trifluoromethyl group and an isopropyl-substituted phenoxy moiety, which may influence its biological interactions.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. The compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant antiproliferative activity. For instance, in a study involving human glioblastoma and melanoma cell lines, the compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to inhibit tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The interaction with tubulin has been characterized through molecular dynamics simulations, revealing that hydrophobic interactions play a critical role in binding affinity .
Structure-Activity Relationship (SAR)
SAR studies have indicated that modifications in the phenyl ring and the presence of electron-withdrawing groups like trifluoromethyl significantly enhance the biological activity of similar compounds. The presence of the isopropyl group appears to contribute positively to the lipophilicity and overall cellular uptake of the molecule .
Case Study 1: In Vitro Evaluation
In vitro evaluations using HeLa cells showed that this compound inhibited cell proliferation effectively. The experimental setup involved treating cells with serial dilutions of the compound, followed by assessment using resazurin assays to measure viability. Results indicated that concentrations as low as 10 µM could significantly reduce cell viability, with observed IC50 values around 83 nM .
Case Study 2: In Vivo Studies
In vivo studies conducted on zebrafish embryos demonstrated that exposure to the compound resulted in marked inhibition of tumor growth. The embryos treated with varying concentrations showed a dose-dependent response, further validating the compound's antitumor efficacy and safety profile in a living organism .
Toxicological Profile
While promising in terms of therapeutic potential, it is essential to consider the toxicological aspects of this compound. Preliminary assessments indicate that the compound may act as an irritant; thus, careful handling and further toxicological studies are warranted to establish safe dosage levels for clinical applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(5-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline?
- Methodology : The compound can be synthesized via nitro reduction of a precursor (e.g., a nitro-substituted intermediate) using hydrogen gas and palladium catalysts (e.g., Pd/C) to yield the aniline moiety. Substitution reactions under basic conditions with nucleophiles (e.g., phenols) may introduce the isopropyl-methylphenoxy group. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for aryl-ether bond formation .
- Key Considerations : Ensure inert atmospheres (argon/nitrogen) to prevent oxidation of intermediates. Reaction yields depend on solvent choice (DMF, acetonitrile) and catalyst loading .
Q. How can the purity and structural integrity of this compound be verified?
- Analytical Techniques :
- LCMS/HPLC : Confirm molecular weight (e.g., m/z values) and retention times (e.g., 0.81 minutes under SQD-FA05 conditions for similar anilines) .
- NMR Spectroscopy : Use H and C NMR to verify substituent positions and aromatic proton environments.
- Reverse-Phase Chromatography : Purify crude products using C18 columns with acetonitrile-water gradients .
Advanced Research Questions
Q. What catalytic systems optimize the introduction of the trifluoromethyl group in similar anilines?
- Catalyst Selection :
- Palladium Complexes : Tetrakis(triphenylphosphine)palladium(0) facilitates cross-couplings with trifluoromethyl reagents (e.g., zinc dicyanide) under nitrogen at 80°C .
- Copper Catalysts : CuI with ligands (e.g., pyrrole-2-carboxylate) enables low-yield reactions (~13%), suggesting optimization via ligand tuning or temperature adjustments .
Q. How can researchers address low yields in palladium-catalyzed cross-coupling reactions?
- Strategies :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction efficiency .
- Catalyst Loading : Increase tetrakis(triphenylphosphine)palladium(0) to 5-10 mol% for sterically hindered substrates .
- Additives : Use potassium phosphate or cesium carbonate to stabilize intermediates and reduce side reactions .
Q. What role do substituents (e.g., isopropyl, trifluoromethyl) play in modulating biological activity?
- Structure-Activity Insights :
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability in drug discovery .
- Isopropyl-Methylphenoxy Moiety : Steric effects influence binding affinity to biological targets (e.g., enzymes, receptors). Computational docking studies are recommended to validate interactions .
Q. What advanced analytical methods resolve structural ambiguities in substituted anilines?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
